N,N-Diethyl-3-nitroaniline
Overview
Description
N,N-Diethyl-3-nitroaniline: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.2304 g/mol . It is a derivative of aniline, where the amino group is substituted with two ethyl groups and a nitro group at the meta position. This compound is known for its applications in various chemical processes and industries.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: N,N-Diethyl-3-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology and Medicine
Antimicrobial Studies: Derivatives of this compound have been studied for their antimicrobial properties.
Industry
Mechanism of Action
Target of Action
N,N-Diethyl-3-nitroaniline, also known as N,N-Diethyl-m-nitroaniline, is a chemical compound with the molecular formula C10H14N2O2
Mode of Action
The mode of action of this compound involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group is replaced by other functional groups to create new compounds. This interaction with its targets can lead to changes in their function and activity.
Biochemical Pathways
Nitroaniline compounds are known to influence various biochemical pathways due to their reactivity and ability to form different compounds through substitution reactions .
Result of Action
The compound’s ability to participate in nucleophilic aromatic substitution reactions suggests that it can influence the function and activity of its targets, leading to various downstream effects .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-3-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the nitro group undergoing reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it can disrupt mitochondrial function, thereby affecting cellular energy metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain reductases, enzymes that are crucial for maintaining cellular redox balance . Furthermore, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may have prolonged biological activity . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as inducing mild stress responses that enhance cellular resilience. At high doses, this compound can be toxic, leading to adverse effects such as tissue damage and organ dysfunction . Threshold effects have been observed, where a specific dosage range triggers significant biological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and reductases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s overall biological activity, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in certain tissues . This distribution pattern can influence its biological effects, as localized concentrations of the compound may interact with specific cellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of N,N-Diethylaniline: One common method to prepare N,N-Diethyl-3-nitroaniline involves the nitration of N,N-diethylaniline. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: N,N-Diethyl-3-nitroaniline can undergo reduction reactions to form N,N-diethyl-3-aminobenzene.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Sodium sulfide or other nucleophiles can be used to substitute the nitro group.
Major Products
N,N-Diethyl-3-aminobenzene: Formed through the reduction of this compound.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: This compound lacks the nitro group and is less reactive in terms of electron transfer reactions.
N,N-Dimethyl-3-nitroaniline: Similar to N,N-Diethyl-3-nitroaniline but with methyl groups instead of ethyl groups.
Uniqueness
Properties
IUPAC Name |
N,N-diethyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-6-5-7-10(8-9)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHMSRICSDACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062260 | |
Record name | Benzenamine, N,N-diethyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-16-2 | |
Record name | N,N-Diethyl-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-diethyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-diethyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-diethyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-3-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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